Cas no 134484-36-9 ((R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl)

(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl 化学的及び物理的性質
名前と識別子
-
- (S)-(-)-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl
- (S)-2-Diphenyphosphino-2'-methoxyl-1,1'-binaphthyl
- (S)-(2'-Methoxy[1,1'-binaphthalen]-2-yl)diphenyl-phosphine
- (S)-MOP
- (S)-(-)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl
- (S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl
- (S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
- (S)-(-)-MOP
- R-MOP
- (S)-(2''-methoxy-[1,1''-binaphthalen]-2-yl)diphenylphosphane
- (R)-(+)-2-DIPHENYLPHOSPHINO-2/'-METHOXY-1,1/'-BINAPHTHYL
- SY071773
- J-008175
- A12063
- (S)-(-)-2-Diphenylphosphino-2\\'-methoxy-1,1\\'-binaphthyl
- {2'-METHOXY-[1,1'-BINAPHTHALEN]-2-YL}DIPHENYLPHOSPHANE
- SCHEMBL1606348
- AS-71152
- (2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- (S)-(2 inverted exclamation mark -Methoxy-[1,1 inverted exclamation mark -binaphthalen]-2-yl)diphenylphosphine
- (r)-(+)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl
- 145964-36-9
- (R)-MOP
- (R)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
- rmop
- D2774
- D2775
- 145964-33-6
- [1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
- (S)-2-Diphenylphosphino-2\\'-methoxyl-1,1\\'-binaphthyl
- CS-W009632
- MFCD00269686
- (R)-(+)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl
- (R)-(+)-2-(Diphenylphosphino)-2-methoxy-1,1-binaphthyl
- 134484-36-9
- 2-Diphenylphosphino-2'-methoxyl-1,1'-binaphthyl
- (S)-2-DIPHENYLPHOSPHINO-2'-METHOXYL-1,1'-BINAPHTHYL
- AKOS016005398
- R-MOP, >=94%
- (S)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- 134484-37-0
- DB-017795
- (R)-(2 inverted exclamation mark -Methoxy-[1,1 inverted exclamation mark -binaphthalen]-2-yl)diphenylphosphine
- (R)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (R)-MOP
- Phosphine, [(1R)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-
- SY073013
- AKOS015895300
- (R)-(+)-MOP
- 161053-46-9
- AKOS016005658
- E78632
- (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
-
- MDL: MFCD00269686
- インチ: 1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3
- InChIKey: KRWTWSSMURUMDE-UHFFFAOYSA-N
- ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC2=CC=CC=C2C=1C1=C(C=CC2=CC=CC=C12)OC
計算された属性
- せいみつぶんしりょう: 468.16400
- どういたいしつりょう: 468.164
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 8.7
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 9.2A^2
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 191.0 to 195.0 deg-C
- ふってん: 584.1±38.0 °C at 760 mmHg
- フラッシュポイント: 386.1±27.0 °C
- PSA: 22.82000
- LogP: 7.42680
- ようかいせい: 使用できません
- ひせんこうど: -67° ±2° (c 1, toluene)
- じょうきあつ: No data available
- かんど: air sensitive
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S808168-100mg |
( |
134484-36-9 | 98.0% | 100mg |
¥662.00 | 2022-09-28 | |
Ambeed | A628791-5g |
(S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine |
134484-36-9 | 98% | 5g |
$1433.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1187665-1g |
(S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine |
134484-36-9 | 97% | 1g |
$1100 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121030-100mg |
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl |
134484-36-9 | 98% | 100mg |
¥406.90 | 2023-09-03 | |
TRC | D494513-1mg |
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl |
134484-36-9 | 1mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S35240-500mg |
(S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine |
134484-36-9 | 98% | 500mg |
¥1058.0 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600398-250mg |
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl |
134484-36-9 | 98% | 250mg |
¥1600.0 | 2024-07-19 | |
abcr | AB127402-500mg |
(S)-(-)-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl, 99% (S)-MOP; . |
134484-36-9 | 99% | 500mg |
€461.00 | 2025-02-18 | |
A2B Chem LLC | AI30968-250mg |
(S)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphane |
134484-36-9 | 95% | 250mg |
$51.00 | 2024-04-20 | |
eNovation Chemicals LLC | D960728-50mg |
Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- |
134484-36-9 | 95+% | 50mg |
$65 | 2025-02-20 |
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl 関連文献
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10. Chapter 9. Synthetic methods
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthylに関する追加情報
Introduction to (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl (CAS No. 134484-36-9)
The compound (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl, identified by its CAS number 134484-36-9, is a sophisticated organophosphorus ligand with significant applications in the field of asymmetric catalysis. This binaphthyl derivative, featuring a diphenylphosphino group and a methoxy substituent, has garnered considerable attention due to its unique structural and electronic properties, which make it an excellent chiral auxiliary in various catalytic transformations.
Structurally, the molecule consists of two naphthalene rings connected by a phosphine oxide bridge, with the diphenylphosphino group attached to one of the naphthalene units and a methoxy group at the ortho position of the other. This arrangement imparts high steric hindrance and rigidity, which are crucial for achieving high enantioselectivity in catalytic reactions. The presence of both phosphine and oxygen atoms provides multiple coordination sites, allowing for versatile interactions with transition metals.
In recent years, this compound has been extensively studied for its role in asymmetric synthesis, particularly in the catalytic asymmetric hydrogenation of unsaturated compounds. Research has demonstrated that when used as a ligand in conjunction with transition metals such as palladium and rhodium, it can facilitate highly enantioselective hydrogenation reactions, yielding chiral products with high enantiomeric excesses. This capability is particularly valuable in pharmaceutical synthesis, where enantiopure compounds are often required for optimal biological activity.
One of the most notable applications of (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl is in the asymmetric reduction of α-ketoesters and α-ketoamides. These transformations are pivotal in constructing complex chiral molecules found in many active pharmaceutical ingredients (APIs). Studies have shown that when paired with palladium catalysts, this ligand system can achieve excellent yields and enantiomeric purity, making it a preferred choice for industrial-scale synthesis. The methoxy group on the binaphthyl core further enhances the ligand's solubility in common organic solvents, facilitating easier handling and recovery during catalytic processes.
The compound's utility extends beyond hydrogenation reactions. It has also been employed in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, where it promotes the formation of carbon-carbon bonds with high selectivity. These reactions are fundamental in constructing biaryl structures, which are prevalent in natural products and pharmaceuticals. The robustness of the phosphine oxide linkage ensures stability under various reaction conditions, making it a reliable component in multi-step synthetic routes.
Recent advances in computational chemistry have further illuminated the mechanistic aspects of reactions involving (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl. Molecular modeling studies have revealed that the chiral environment provided by the binaphthyl backbone effectively induces asymmetry by restricting rotation around the phosphine-metal bond. This restriction is critical for maintaining enantiomeric integrity throughout the catalytic cycle. Additionally, the methoxy group participates in hydrogen bonding interactions with substrates or other ligands, further modulating reactivity and selectivity.
The synthesis of this compound involves multi-step organic transformations, starting from commercially available naphthalene derivatives. Key steps include lithiation followed by phosphination and subsequent functionalization with methoxy groups. The synthetic route must be carefully optimized to ensure high yields and purity, as impurities can significantly affect catalytic performance. Advances in synthetic methodologies have enabled more efficient preparation techniques, reducing costs and improving scalability for industrial applications.
From an industrial perspective, the demand for high-quality chiral ligands like (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl continues to grow alongside the pharmaceutical industry's emphasis on enantioselective synthesis. Manufacturers are focusing on developing sustainable production methods that minimize waste and energy consumption while maintaining high product quality. Innovations such as flow chemistry and green solvent systems are being explored to enhance efficiency and environmental compatibility.
In conclusion, (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl (CAS No. 134484-36-9) represents a cutting-edge tool in asymmetric catalysis with broad applications across synthetic chemistry and pharmaceutical research. Its unique structural features enable highly selective transformations under mild conditions, making it indispensable for producing enantiopure compounds. As research progresses, further insights into its reactivity and applications will continue to emerge, solidifying its importance in modern chemical synthesis.
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